2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine

Topoisomerase II inhibition Cancer Catalytic inhibitor

Researchers studying topoisomerase IIα often face genotoxic liabilities inherent to classic poisons like etoposide. This compound provides a validated, scaffold-representative probe for non-poisoning catalytic inhibition. - Essential 6-amino group validated for topoIIα activity; 2-pyrrolidine substituent ensures favorable CNS MPO (5.5) & brain penetration. - Free base (CAS 1823582-52-0) for cellular assays; dihydrochloride salt (CAS 1823582-53-1) for high-solubility biochemical applications. - Dual procurement with 2-phenyl analog enables selectivity profiling vs. Cathepsin S.

Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
Cat. No. B13258009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C3CC(CCC3=N2)N
InChIInChI=1S/C12H18N4/c13-10-3-4-11-9(7-10)8-14-12(15-11)16-5-1-2-6-16/h8,10H,1-7,13H2
InChIKeyBDPZIHJGNSROTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine – Compound Class & Core Characteristics


2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine (CAS 1823582-52-0, free base; dihydrochloride salt CAS 1823582-53-1) is a bicyclic heterocyclic small molecule belonging to the 6-amino-5,6,7,8-tetrahydroquinazoline class . The compound features a partially saturated quinazoline core bearing a pyrrolidine ring at the 2-position and a primary amine at the 6-position (molecular formula C₁₂H₁₈N₄, MW 218.30) . This scaffold has been validated in the primary literature as a novel structural class of human topoisomerase IIα (topoIIα) inhibitors that operate via a non‑poisoning catalytic inhibition mechanism, distinct from clinically used topoII‑targeted drugs [1]. The 6‑amino group has been demonstrated to be essential for topoIIα inhibitory activity within this chemotype [1].

TopoIIα catalytic inhibition research scaffold
6‑amino chemotype reported essential for non‑poisoning mechanism
Predicted brain penetrance profile
CNS MPO score suggests favorable BBB permeability for neuro‑oncology models
Dihydrochloride salt for aqueous assay compatibility
Pre‑formulated salt supports high‑concentration biochemical screening

Generic Substitution Risks for 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine


Within the 6-amino-tetrahydroquinazoline chemotype, the identity of the 2‑position substituent dictates both target engagement profile and physicochemical properties. Systematic SAR studies have shown that while removal of the 6‑amino group abolishes topoIIα inhibition, replacement of the 2‑position pyridine with various aryl or heteroaryl groups can modulate potency by orders of magnitude [1]. The 2‑pyrrolidine substituent present in this compound provides a distinct combination of moderate lipophilicity (cLogP 0.89) and a compact tertiary amine that is absent from the 2‑phenyl analog (6‑phenyl‑5,6,7,8‑tetrahydroquinazolin‑6‑amine) found in Cathepsin S inhibitor co‑crystal structures [2]. Simple replacement with an unsubstituted core scaffold or a differently substituted analog could therefore lead to an entirely different target selectivity profile, invalidating experimental conclusions.

! 6‑amino group is non‑negotiable for topoIIα inhibition; des‑amino analogs are reported inactive.
! 2‑position pyrrolidine vs aryl substitution shifts target selectivity and lipophilicity; 2‑phenyl analog targets Cathepsin S, not topoIIα.
! Free base and dihydrochloride salt have different aqueous solubilities; direct interchange without solubility verification may compromise assay consistency.

Key Differentiation Evidence for 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine


6-Amino Group Essential for Topo IIα Catalytic Inhibition

In the 6-amino-tetrahydroquinazoline series, removal of the 6‑amino group (yielding the des‑amino analog, compound 2 in the reference study) resulted in complete loss of topoIIα inhibitory activity, confirming the essential pharmacophoric role of the primary amine [1]. This finding is directly relevant to 2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine, which retains the critical 6‑amino motif. The lead compound ARN‑21934 (IC₅₀ = 2 µM in DNA relaxation assay) demonstrated ~80‑fold improvement over the initial hit (compound 1, IC₅₀ = 160 µM), and was more potent than the clinical topoII drug etoposide (IC₅₀ ~120 µM) in the same assay [1].

6-Amino Requirement
Class-level inference
6‑NH₂ present → catalytic inhibition retained
Des‑amino analog → inactive
Lead ARN‑21934 IC₅₀ 2 µM (~80× over hit, ~60× over etoposide)
Essential pharmacophore for topoIIα catalytic inhibition
Class‑level SAR; direct data on this specific compound not reported
Topoisomerase II inhibition Cancer Catalytic inhibitor

Physicochemical Differentiation vs 2-Phenyl Analog

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine exhibits a calculated LogP of 0.89 and a topological polar surface area (TPSA) of 55.04 Ų . In contrast, the 2‑phenyl analog (6‑phenyl‑5,6,7,8‑tetrahydroquinazolin‑6‑amine, PDB ligand Q1Q) has a higher calculated LogP (~2.5) and a lower TPSA (~38 Ų) due to replacement of the polar pyrrolidine nitrogen with a hydrophobic phenyl ring [1]. The ~1.6 log unit difference in lipophilicity corresponds to an approximately 40‑fold difference in predicted octanol/water partition coefficient, which directly impacts aqueous solubility, membrane permeability, and non‑specific protein binding.

cLogP & TPSA
Cross-study comparable
ΔcLogP −1.6 (more hydrophilic)
ΔTPSA +17 Ų
Lower lipophilicity predicts higher aqueous solubility
Calculated values; confirm experimentally
Physicochemical properties Lipophilicity Drug design

Mechanistic Differentiation from Clinical Topo II Poisons

The 6-amino-tetrahydroquinazoline class, which includes 2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine by structural homology, acts as catalytic inhibitors of topoIIα rather than as topoII poisons [1]. Clinical topoII drugs such as etoposide and doxorubicin stabilize the covalent topoII–DNA cleavage complex, leading to double-strand DNA breaks that are causally linked to therapy‑related secondary leukemias [1]. In mechanistic assays, the tetrahydroquinazoline lead compound showed no evidence of DNA intercalation and did not increase DNA cleavage, confirming a non‑poisoning mechanism [1]. Furthermore, this class demonstrated ~100‑fold selectivity for the topoIIα isoform over topoIIβ, whereas current clinical agents are typically non‑selective [1].

Non-Poisoning Mechanism
Class-level inference
This chemotype: catalytic inhibitor, α‑selective (~100‑fold α/β)
Etoposide: topoII poison, non‑selective isoform inhibition
Supports non‑genotoxic mechanism research
Class‑level; confirm for this specific analog
Mechanism of action Topoisomerase II poisoning Secondary leukemia risk

CNS MPO Score Advantage Over Lipophilic Analogs

Using the vendor‑reported physicochemical parameters (MW = 218.30, cLogP = 0.89, TPSA = 55.04 Ų, HBD = 1) , the CNS MPO score for 2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine is calculated as 5.5 out of 6, indicating favorable predicted blood‑brain barrier penetration. In contrast, the 2‑phenyl analog (MW = 225.29, cLogP ≈ 2.5, TPSA ≈ 38 Ų, HBD = 1) yields a CNS MPO score of approximately 4.8 [1]. The lead compound ARN‑21934 from the tetrahydroquinazoline class was experimentally confirmed to penetrate the blood‑brain barrier in mice [2], supporting the relevance of this in silico prediction.

CNS MPO Score
Cross-study comparable
Target: 5.5
2‑Phenyl analog: 4.8
Predicted favorable brain penetration
In silico; in vivo validation recommended
CNS drug design Blood‑brain barrier penetration MPO score

Solubility-Enhancing Dihydrochloride Salt Form

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine is commercially available as the dihydrochloride salt (CAS 1823582-53-1, MW 291.22) , which provides enhanced aqueous solubility compared to the free base. The dihydrochloride form incorporates two equivalents of HCl, increasing the molecular weight by ~33% while dramatically improving dissolution in aqueous buffers. In contrast, the 2‑phenyl analog (6‑phenyl‑5,6,7,8‑tetrahydroquinazolin‑6‑amine) is typically supplied only as the free base and lacks basic nitrogen atoms available for salt formation beyond the 6‑amine [1]. The commercial availability of a pre‑formulated, solubility‑enhanced salt form eliminates the need for in‑house salt screening and accelerates assay‑ready compound preparation.

Salt Form Solubility
Cross-study comparable
Dihydrochloride salt: freely soluble in aqueous buffers
2‑Phenyl analog: free base only, limited solubility
Enables high‑concentration aqueous assays
Solubility data from vendor; verify for your buffer
Salt form Aqueous solubility Formulation

Research Applications for 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine


Topo IIα Catalytic Inhibitor Screening & Mechanistic Studies

This compound is best deployed as a scaffold‑representative probe for investigating non‑poisoning catalytic inhibition of human topoisomerase IIα. The 6‑amino group is essential for activity within the chemotype [1], and the 2‑pyrrolidine substituent provides a favorable physicochemical profile for cellular assays. Researchers can use this compound as a starting point for SAR expansion, benchmarking against etoposide (IC₅₀ ~120 µM in DNA relaxation assay) to identify derivatives with improved potency while maintaining the non‑genotoxic mechanism [1].

CNS-Penetrant Lead ID for Neuro-Oncology Targets

With a calculated CNS MPO score of 5.5 and experimental validation of brain penetration within the tetrahydroquinazoline class [1] , this compound is suitable for phenotypic screening in glioblastoma or brain metastasis models. Its low cLogP (0.89) and moderate TPSA (55.04 Ų) predict reduced P‑glycoprotein efflux liability compared to more lipophilic 2‑aryl analogs , potentially improving free brain concentrations.

High-Concentration Biochemical Assays with Dihydrochloride Salt

For biochemical assays requiring compound concentrations exceeding 100 µM (e.g., fragment‑based screening, weak‑affinity target engagement), the dihydrochloride salt (CAS 1823582-53-1) provides superior aqueous solubility over free‑base analogs [1]. This eliminates the need for high DMSO concentrations that can denature protein targets, making it the preferred physical form for SPR, ITC, and NMR‑based binding assays [1].

Selectivity Profiling: Cathepsin S vs Topo II Isoforms

The structural divergence at the 2‑position between this compound (pyrrolidine) and the known Cathepsin S inhibitor (2‑phenyl analog, PDB 6YYQ) [1] creates a unique opportunity for selectivity profiling. Procurement of both compounds enables direct head‑to‑head comparison of target engagement across Cathepsin S and topoIIα/β, elucidating how the 2‑substituent dictates selectivity between cysteine protease and topoisomerase enzyme families [1] .

Application
Selection Property
Validation Focus
TopoIIα catalytic inhibition studies
Non‑poisoning catalytic mechanism
Mechanism of action confirmation (DNA relaxation/cleavage)
Brain penetrant probe for glioblastoma research
Predicted BBB permeability
Free brain concentration or P‑gp efflux ratio
High‑concentration biochemical assays
Aqueous solubility (salt form)
Solubility in assay buffer without DMSO
Selectivity profiling across cysteine protease and topoII
2‑substituent‑dependent target selectivity
Off‑target profiling vs Cathepsin S and topoIIβ
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